
Cyclohexenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexenediol, specifically 1,2-cyclohexanediol, is an important organic intermediate. It has two hydroxyl groups, which makes it widely used for the manufacture of polyester resins, a top-grade diluter of epoxy resins, catechol, and other products . The compound is known for its versatility and utility in various chemical processes.
Méthodes De Préparation
1,2-Cyclohexanediol can be synthesized through two main routes: the hydrolysis of cyclohexene oxide and the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . Both reactions are typically carried out with zeolites as catalysts under solvent-free conditions. For instance, H-ZSM-5 zeolite can be used for the hydrolysis of cyclohexene oxide, achieving a high yield of 1,2-cyclohexanediol under mild conditions . Industrial production methods often involve the use of solid acid catalysts, which are more environmentally friendly and recyclable compared to liquid acid catalysts .
Analyse Des Réactions Chimiques
1,2-Cyclohexanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction reactions can convert it into cyclohexane-1,2-diol.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and various metal catalysts for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2-Cyclohexanediol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: It is used in the production of polyester resins, epoxy resins, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,2-cyclohexanediol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound reactive in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1,2-Cyclohexanediol can be compared with other similar compounds such as:
1,4-Cyclohexanediol: Another diol with hydroxyl groups on the 1 and 4 positions of the cyclohexane ring.
Cyclohexanol: A related compound with a single hydroxyl group on the cyclohexane ring.
Cyclohexane-1,4-dione: A diketone with carbonyl groups on the 1 and 4 positions of the cyclohexane ring. The uniqueness of 1,2-cyclohexanediol lies in its specific hydroxyl group positions, which influence its reactivity and applications.
Propriétés
Numéro CAS |
141607-99-0 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
cyclohex-2-ene-1,1-diol |
InChI |
InChI=1S/C6H10O2/c7-6(8)4-2-1-3-5-6/h2,4,7-8H,1,3,5H2 |
Clé InChI |
RVJVAMZRPQBPEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


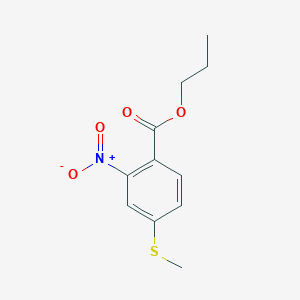
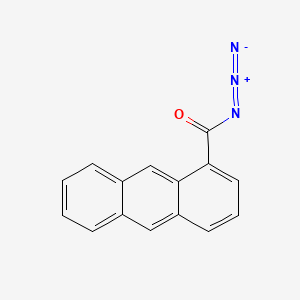
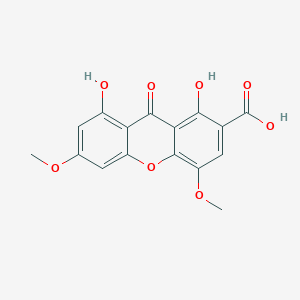
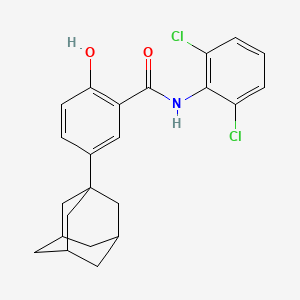
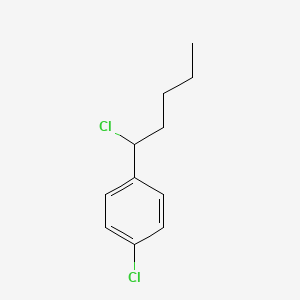
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
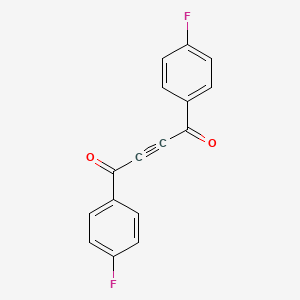

![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
